8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring, with various substituents attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol reagent, such as methylthiol, under basic conditions.
Attachment of the methylphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methylphenyl group and a halogenated imidazo[1,2-a]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
8-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methylsulfanyl group.
8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of the methylsulfanyl group in 8-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with molecular targets. This unique feature may contribute to its specific applications and effectiveness in various fields.
Properties
Molecular Formula |
C22H21N3S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
8-methyl-N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3S/c1-15-7-4-5-9-19(15)23-22-20(17-10-12-18(26-3)13-11-17)24-21-16(2)8-6-14-25(21)22/h4-14,23H,1-3H3 |
InChI Key |
KEJLYGTYXVNGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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